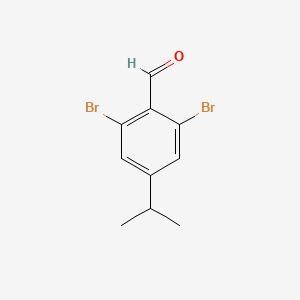

2,6-Dibromo-4-isopropylbenzaldehyde

Description

Strategic Importance of Halogenated and Alkyl-Substituted Benzaldehydes in Synthesis

Halogenated and alkyl-substituted benzaldehydes are of significant strategic importance in modern organic synthesis. The presence and position of halogen and alkyl groups on the benzaldehyde (B42025) ring profoundly influence the molecule's reactivity and steric environment, providing chemists with a powerful tool for designing and constructing complex target molecules.

The aldehyde functional group itself is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. jeeadv.ac.in The introduction of halogen atoms, such as bromine, further enhances the synthetic utility of benzaldehydes. Halogens can act as leaving groups in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry, allowing for the assembly of intricate molecular frameworks from simpler precursors. acs.org For instance, the bromine atoms in 2,6-Dibromo-4-isopropylbenzaldehyde can be selectively replaced through reactions like the Suzuki or Stille couplings, paving the way for the synthesis of a diverse array of substituted aromatic compounds.

Alkyl groups, such as the isopropyl group in this compound, also play a crucial role. They can influence the electronic properties of the aromatic ring through inductive effects and can introduce steric hindrance that directs the regioselectivity of certain reactions. researchgate.net This steric bulk can be strategically employed to control the approach of reagents, leading to specific stereochemical outcomes in a reaction. For example, the ortho-alkyl groups can influence the conformation of the aldehyde, which can be a key factor in asymmetric synthesis. researchgate.net

The combination of both halogen and alkyl substituents on a benzaldehyde scaffold creates a molecule with a unique reactivity profile. The interplay between the electron-withdrawing nature of the halogens and the electron-donating and sterically demanding nature of the alkyl group can be exploited to achieve selective transformations at different positions of the molecule. This multi-functional nature makes compounds like this compound valuable intermediates in the synthesis of pharmaceuticals, as the substituents can be tailored to optimize biological activity. nih.govmdpi.com

Current Research Trends and Challenges in the Chemistry of this compound Analogs

The chemistry of this compound and its analogs is an active area of research, driven by the quest for new synthetic methodologies and novel molecules with interesting properties. Current research trends focus on several key areas, including the development of efficient synthetic routes, the exploration of their reactivity in various chemical transformations, and the investigation of their potential applications.

One of the primary challenges in working with 2,6-disubstituted benzaldehydes is the steric hindrance imposed by the ortho-substituents. researchgate.net This steric crowding can significantly reduce the reactivity of the aldehyde group and can make certain transformations, such as nucleophilic additions, more difficult to achieve. researchgate.netacs.org Researchers are actively developing new catalytic systems and reaction conditions to overcome these steric limitations. For example, the use of more reactive organometallic reagents or the development of catalysts that can operate under milder conditions are promising approaches. acs.orgnih.gov

Another area of interest is the selective functionalization of the different positions on the aromatic ring. The presence of two bromine atoms and an isopropyl group offers multiple sites for modification. Developing synthetic methods that can selectively target one bromine atom over the other, or that can functionalize the C-H bonds of the aromatic ring without affecting the other substituents, is a significant challenge. Recent advancements in transition-metal-catalyzed C-H activation and functionalization offer exciting possibilities in this regard. acs.orgacs.org

The synthesis of sterically hindered molecules is a general challenge in organic chemistry, and compounds like this compound serve as excellent model systems for developing and testing new synthetic methods. nih.govacs.org The insights gained from studying the reactivity of these molecules can be applied to the synthesis of other complex and sterically demanding targets.

Furthermore, there is growing interest in the potential biological activities of halogenated and alkyl-substituted benzaldehydes. nih.govmdpi.com The unique substitution pattern of this compound and its analogs may lead to novel interactions with biological targets. Research in this area involves the synthesis of libraries of related compounds and their screening for various biological activities, which could lead to the discovery of new therapeutic agents.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 2484889-11-2 aobchem.com |

| Molecular Formula | C₁₀H₁₀Br₂O aobchem.com |

| Molecular Weight | 305.99 g/mol |

| Appearance | Not Available |

| Purity | 97% aobchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O/c1-6(2)7-3-9(11)8(5-13)10(12)4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRUYPALTBIZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dibromo 4 Isopropylbenzaldehyde

Regioselective Bromination Techniques in Benzene (B151609) Ring Functionalization

The introduction of two bromine atoms at specific positions on a substituted benzene ring is a primary challenge in the synthesis of 2,6-Dibromo-4-isopropylbenzaldehyde. The success of this step hinges on controlling the regioselectivity of the bromination reaction.

Controlled Bromination of Isopropyl-Substituted Benzaldehyde (B42025) Precursors

A direct and convergent approach to this compound involves the regioselective dibromination of a suitable precursor that already contains the isopropyl and aldehyde groups, namely 4-isopropylbenzaldehyde (B89865) (also known as cuminaldehyde). nih.govwikipedia.orgselleckchem.com The directing effects of the substituents on the aromatic ring are the principal factors governing the outcome of this electrophilic aromatic substitution reaction.

The isopropyl group is an activating group and an ortho, para-director, while the aldehyde group is a deactivating group and a meta-director. In the case of 4-isopropylbenzaldehyde, the para position relative to the isopropyl group is occupied by the aldehyde. The positions ortho to the isopropyl group (positions 2 and 6) are also the positions meta to the aldehyde group. This synergistic directing effect strongly favors the introduction of bromine atoms at the 2 and 6 positions. The synthesis of the closely related compound, 2,6-dibromo-4-methylbenzaldehyde, is known, which suggests that direct bromination of the corresponding substituted benzaldehyde is a viable synthetic strategy. nih.govorgchemboulder.com

Typical reaction conditions for such a transformation would involve treating 4-isopropylbenzaldehyde with a brominating agent in the presence of a suitable catalyst or solvent.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Considerations |

| Dibromination | 4-Isopropylbenzaldehyde | Bromine (Br₂), Iron(III) bromide (FeBr₃) as catalyst, in a non-polar solvent like CCl₄ or CH₂Cl₂. | This compound | The Lewis acid catalyst polarizes the Br-Br bond, generating a strong electrophile. The reaction temperature is typically controlled to prevent side reactions. |

Direct Halogenation Strategies and Mechanistic Considerations

The mechanism of the direct halogenation of 4-isopropylbenzaldehyde is a classic example of electrophilic aromatic substitution. The key to the high regioselectivity lies in the electronic properties of the substituents. The isopropyl group, being an alkyl group, is electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

Conversely, the aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack, especially at the ortho and para positions. The meta position is less deactivated.

When both groups are present on the ring, the activating group's directing effect generally dominates. masterorganicchemistry.com In the case of 4-isopropylbenzaldehyde, the positions at C-2 and C-6 are activated by the ortho-directing isopropyl group and are also the meta positions relative to the deactivating aldehyde group. This alignment of directing effects leads to a strong preference for bromination at these two sites, resulting in the desired 2,6-dibromo product. The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the bromine atom is attached to the ring. The stability of this intermediate is a crucial factor in determining the regiochemical outcome. The positive charge in the arenium ion formed by attack at the 2- or 6-position can be delocalized through resonance structures, one of which benefits from the stabilizing effect of the adjacent isopropyl group.

Introduction and Functionalization of the Isopropyl Moiety

An alternative synthetic strategy involves constructing the dibrominated aromatic core first, followed by the introduction of the isopropyl group.

Friedel-Crafts Alkylation and Related Alkylation Reactions

The Friedel-Crafts alkylation is a well-established method for attaching alkyl groups to aromatic rings. wikipedia.orgrsc.org In principle, one might consider the isopropylation of 2,6-dibromobenzaldehyde. However, this approach is generally not feasible. Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic substrate and typically fail when strong electron-withdrawing groups are present. wikipedia.org The two bromine atoms and the aldehyde group are all deactivating, making the aromatic ring insufficiently nucleophilic to attack the carbocation electrophile generated from the isopropyl halide. Therefore, attempting to introduce the isopropyl group onto a pre-existing dibromobenzaldehyde ring via a Friedel-Crafts reaction would likely result in no reaction or very low yields.

Synthetic Routes for the Alkyl Group under Ortho-Dibromo Substitution

A more viable approach is to start with a molecule that already contains the desired substitution pattern of the bromine atoms and the isopropyl group, and then introduce the aldehyde functionality in a later step. A known precursor that fits this description is 1,3-dibromo-5-isopropylbenzene (B1302843). chemicalbook.comscbt.comoakwoodchemical.comambeed.comsigmaaldrich.com The synthesis of this compound has been reported, for instance, from 2,6-dibromo-4-isopropylaniline (B1295397) through a deamination reaction. chemicalbook.comuni.lu

The synthesis can be summarized as follows:

Diazotization: 2,6-dibromo-4-isopropylaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

Deamination: The diazonium salt is then subjected to a reduction reaction, often by treatment with ethanol, which replaces the diazonium group with a hydrogen atom, yielding 1,3-dibromo-5-isopropylbenzene. chemicalbook.com

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| Diazotization | 2,6-Dibromo-4-isopropylaniline | NaNO₂, H₂SO₄, Ethanol, -5 °C | 2,6-Dibromo-4-isopropylbenzenediazonium salt |

| Deamination | 2,6-Dibromo-4-isopropylbenzenediazonium salt | Ethanol, 80 °C | 1,3-Dibromo-5-isopropylbenzene |

This multi-step route provides an effective way to obtain the key 1,3-dibromo-5-isopropylbenzene intermediate, bypassing the challenges of Friedel-Crafts reactions on deactivated rings.

Methodologies for Aldehyde Group Installation and Manipulation

With the successful synthesis of 1,3-dibromo-5-isopropylbenzene, the final step is the introduction of the aldehyde group at the C-1 position. This transformation is known as formylation. Given the steric hindrance from the two ortho-bromine atoms, specific and robust formylation methods are required.

One of the most effective methods for this purpose is through the formation of an organometallic intermediate. The Grignard reaction is a powerful tool for this transformation. youtube.comyoutube.comyoutube.comyoutube.com The process involves:

Grignard Reagent Formation: 1,3-dibromo-5-isopropylbenzene is reacted with magnesium metal in an aprotic ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2,6-dibromo-4-isopropylphenylmagnesium bromide. Due to the higher reactivity of the C-Br bond compared to the C-H bond, the Grignard reagent forms at the position of one of the bromine atoms.

Formylation: The Grignard reagent is then reacted with a formylating agent. A common and effective choice is N,N-dimethylformamide (DMF). walisongo.ac.id The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.

Hydrolysis: The resulting intermediate is hydrolyzed in an acidic workup (e.g., with dilute HCl) to yield the final product, this compound. walisongo.ac.id

An alternative organometallic route is through lithiation. psu.edu This involves reacting 1,3-dibromo-5-isopropylbenzene with a strong organolithium base, such as n-butyllithium, at low temperatures. This can lead to either lithium-halogen exchange or deprotonation. Subsequent reaction with DMF and acidic workup would also yield the desired aldehyde. A procedure for a similar transformation starting from a p-bromochlorobenzene has been documented. chemicalbook.com

| Reaction Step | Starting Material | Reagents and Conditions | Product |

| Grignard Formylation | 1,3-Dibromo-5-isopropylbenzene | 1. Mg, THF (or diethyl ether) 2. DMF 3. H₃O⁺ (acidic workup) | This compound |

| Lithiation-Formylation | 1,3-Dibromo-5-isopropylbenzene | 1. n-BuLi, THF, -78 °C 2. DMF 3. H₃O⁺ (acidic workup) | This compound |

These organometallic-based formylation methods are highly effective for introducing an aldehyde group onto sterically hindered and electronically modified aromatic rings, providing a reliable pathway to the target compound.

Formylation Reactions in Sterically Hindered Aromatic Systems

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a cornerstone of organic synthesis. However, when the target position is flanked by bulky substituents, as in the case of converting 1,3-dibromo-5-isopropylbenzene to this compound, direct formylation becomes challenging. The steric hindrance imposed by the two bromine atoms ortho to the target carbon atom necessitates the use of specific and often harsh reaction conditions or specialized reagents.

A common precursor for the synthesis of this compound is 1,3-dibromo-5-isopropylbenzene. chemicalbook.comscbt.com3wpharm.comnih.gov The synthesis of this precursor can be achieved from 2,6-dibromo-4-isopropylaniline via a diazotization reaction followed by removal of the amino group. chemicalbook.com

One potential route for the formylation of such a sterically hindered substrate is through a lithiation-formylation sequence. This involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). The synthesis of 2,6-dimethoxybenzaldehyde (B146518) from 1,3-dimethoxybenzene (B93181) utilizes a similar strategy, where n-butyllithium is used for lithiation, followed by reaction with ethyl formate. chemicalbook.com

Table 1: Comparison of Formylation Methods for Aromatic Compounds

| Method | Reagents | Conditions | Applicability to Sterically Hindered Systems |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Typically mild | Generally not suitable for highly hindered substrates |

| Gattermann Reaction | HCN, HCl/AlCl₃ | Harsh, requires Lewis acid | Can be effective, but may suffer from low yields |

| Duff Reaction | Hexamethylenetetramine, acid | Moderate | Generally for activated phenols |

| Lithiation-Formylation | Organolithium (e.g., n-BuLi), DMF | Low temperature (-78 °C) | Often the method of choice for hindered systems |

Aldehyde Precursor Protection and Deprotection Strategies

Given the reactivity of the aldehyde functional group, its protection is often a critical step in multi-step syntheses to prevent unwanted side reactions. cem.com Aldehydes are susceptible to nucleophilic attack and oxidation. willingdoncollege.ac.in

The most common protecting groups for aldehydes are acetals and thioacetals, formed by reacting the aldehyde with an alcohol or a thiol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. willingdoncollege.ac.in These groups are resistant to bases, organometallic reagents, and hydrides, but can be readily removed by acid-catalyzed hydrolysis. willingdoncollege.ac.in

A modern approach involves the use of a stable aluminum hemiaminal as a latent aldehyde. This intermediate can withstand subsequent cross-coupling reactions with potent organometallic reagents. rug.nl The deprotection to regenerate the aldehyde is typically achieved under mild acidic conditions. rug.nl

Microwave-assisted methods have also been shown to be effective for both the protection (acetalization) and deprotection of aldehydes, often leading to shorter reaction times and higher yields. cem.com The deprotection of acylals (1,1-diacetates), another form of protected aldehyde, can be achieved chemoselectively under neutral conditions. researchgate.net

Table 2: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Acid Catalyst | Aqueous Acid | Stable to base, nucleophiles |

| 1,3-Dioxolane (Cyclic Acetal) | Ethylene Glycol, Acid Catalyst | Aqueous Acid | More stable than acyclic acetals |

| 1,3-Dithiane (Cyclic Thioacetal) | 1,3-Propanedithiol, Lewis Acid | Hg(II) or Ag(I) salts | Very stable to acid and base |

Multi-Component and One-Pot Synthetic Procedures for Analogous Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. researchgate.netnih.gov These reactions are often used to synthesize heterocyclic structures analogous to substituted benzaldehydes.

For instance, the one-pot synthesis of 2-amino-3-cyano-4H-pyrans can be achieved through a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. researchgate.net Similarly, pyran-annulated heterocyclic compounds can be synthesized via MCRs. researchgate.net Nickel-catalyzed MCRs can even connect five components, such as dimethylzinc, alkynes, 1,3-butadiene, aldehydes, and amines, in a single operation. thieme-connect.com

Cascade Reactions and Tandem Processes for Structural Complexity

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net These processes are atom-economical and can rapidly generate complex molecular architectures from simple starting materials.

Aromatic aldehydes can participate in cascade reactions to form complex polycyclic structures. For example, substituted 6-aryl-phenanthridines can be synthesized in a one-pot cascade process from aromatic aldehydes, anilines, and benzenediazonium-2-carboxylate. nih.gov Another example is the asymmetric Michael/Stetter reaction between salicylaldehydes and activated alkynes, which proceeds via a multicatalytic cascade to produce benzofuranone products. nih.gov These reactions often rely on organocatalysis, where small organic molecules accelerate the reaction. researchgate.netresearchgate.net

Transition-Metal Catalyzed Approaches in Carbon-Carbon Bond Formation

Transition-metal catalysis is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. mdpi.comnih.govacs.org Metals like palladium, rhodium, and nickel are frequently employed to catalyze these reactions with high efficiency and selectivity. mdpi.comontosight.ai

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C bonds between an organohalide (or triflate) and an organometallic reagent. These reactions could be envisioned for further functionalization of the this compound scaffold.

Furthermore, transition metals can catalyze the addition of C-H bonds across carbonyl groups. nih.gov While the direct addition to aldehydes can be reversible, trapping the resulting alcohol intermediate through a subsequent cyclization reaction can drive the reaction to completion, enabling the synthesis of various heterocycles. nih.gov The activation of C-C single bonds by transition metals is also an emerging area, providing novel pathways for skeletal rearrangements and the synthesis of complex molecules. nih.govacs.org

High Resolution Spectroscopic and Advanced Structural Characterization of 2,6 Dibromo 4 Isopropylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular framework can be assembled.

Detailed Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis and Coupling Constants

As of this writing, detailed experimental ¹H and ¹³C NMR data for 2,6-Dibromo-4-isopropylbenzaldehyde has not been published in widely accessible scientific literature. However, based on the known effects of substituents on the benzene (B151609) ring, we can predict the expected spectral features.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aldehydic-H | ~10.0 - 10.5 | Singlet | N/A |

| Aromatic-H | ~7.5 - 7.8 | Singlet | N/A |

| Isopropyl-CH | ~3.0 - 3.5 | Septet | ~6.8 - 7.0 |

| Isopropyl-CH₃ | ~1.2 - 1.4 | Doublet | ~6.8 - 7.0 |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~190 - 195 |

| C-Br | ~125 - 130 |

| C-CHO | ~135 - 140 |

| Aromatic C-H | ~130 - 135 |

| C-isopropyl | ~150 - 155 |

| Isopropyl CH | ~34 - 38 |

| Isopropyl CH₃ | ~22 - 25 |

For context, the related compound 4-isopropylbenzaldehyde (B89865) (Cuminaldehyde) exhibits ¹H NMR signals at approximately 9.96 ppm (s, 1H, CHO), 7.83 ppm (d, 2H), and 7.41 ppm (d, 2H) for the aromatic protons, 3.05 ppm (septet, 1H, CH), and 1.28 ppm (d, 6H, CH₃). nih.govchemicalbook.com In the ¹³C NMR spectrum of 4-isopropylbenzaldehyde, characteristic peaks appear around 191.9 ppm (C=O), 156.2 ppm (C-isopropyl), 134.6 ppm, 129.9 ppm, 127.1 ppm (aromatic carbons), 34.5 ppm (isopropyl CH), and 23.6 ppm (isopropyl CH₃). nih.gov The presence of two bromine atoms in the 2 and 6 positions of this compound would significantly influence the chemical shifts of the aromatic protons and carbons due to their electron-withdrawing nature and steric effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

While no specific 2D NMR studies on this compound are available, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the isopropyl CH proton and the two methyl groups' protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for example, linking the aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds). This could definitively establish the connectivity between the isopropyl group and the benzene ring, and the aldehyde group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities of protons. For instance, it could show a correlation between the aldehydic proton and the aromatic protons, providing information about the conformation of the aldehyde group relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Characteristic Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Predicted IR and Raman Spectral Data:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C=O (Aldehyde) Stretch | 1690 - 1710 | 1690 - 1710 |

| C-H (Aldehyde) Stretch | 2820 - 2850, 2720 - 2750 | Weak |

| Aromatic C=C Stretch | 1550 - 1600 | 1550 - 1600 |

| C-H (Aliphatic) Stretch | 2850 - 3000 | 2850 - 3000 |

| C-Br Stretch | 550 - 650 | 550 - 650 |

The IR spectrum of the related 4-isopropylbenzaldehyde shows a strong carbonyl (C=O) stretch at approximately 1700 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. nist.govnist.gov For 2,6-dibromo-4-isopropylaniline (B1295397) , a related compound, the gas-phase IR spectrum has been recorded, though detailed band assignments are not provided. nist.gov The position of the C=O stretching vibration in this compound would be of particular interest, as the electronic effects of the bromine atoms could cause a shift compared to the unsubstituted analogue.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization.

For This compound (C₁₀H₁₀Br₂O) , the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.

Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29), and cleavage of the isopropyl group. The study of mass spectra of substituted benzaldehydes has been a subject of interest for understanding these fragmentation mechanisms. aobchem.com

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements (if applicable to synthesized compounds or derivatives)

For comparison, the crystal structures of related compounds like 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide have been reported. These studies show that the steric bulk of the substituents can significantly influence the crystal packing, preventing the formation of planar sheets and leading to other intermolecular contacts like Br···Br interactions.

Theoretical and Computational Chemistry Investigations of 2,6 Dibromo 4 Isopropylbenzaldehyde

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Analysis of the Isopropyl and Aldehyde Groups

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in a molecule. For 2,6-Dibromo-4-isopropylbenzaldehyde, this involves determining the most stable conformation of the isopropyl and aldehyde groups relative to the benzene (B151609) ring.

The orientation of the aldehyde group (-CHO) is of particular interest. In many benzaldehyde (B42025) derivatives, the aldehyde group is coplanar with the benzene ring to maximize π-conjugation. However, the presence of bulky bromine atoms at the ortho positions (2 and 6) would likely force the aldehyde group out of the plane of the ring to minimize steric hindrance. This twisting would have a significant impact on the molecule's electronic properties and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Notes |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å | Typical for aromatic rings. |

| C-Br bond lengths | ~1.90 Å | Influenced by electronic effects. |

| C-CHO bond length | ~1.48 Å | Single bond character. |

| C=O bond length | ~1.22 Å | Typical for an aldehyde. |

| Dihedral Angle (Br-C-C-CHO) | > 0° | Expected deviation from planarity due to steric hindrance. |

| Dihedral Angle (C-C-C(H)-C(H3)2) | Variable | Multiple low-energy conformations may exist. |

This table is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. acs.orgcureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to be located primarily on the benzene ring, with some contribution from the isopropyl group. The LUMO is likely to be centered on the aldehyde group, specifically the π* orbital of the carbonyl group. The electron-withdrawing nature of the bromine atoms and the aldehyde group would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | Negative value | Relates to ionization potential. |

| LUMO Energy | Negative or small positive value | Relates to electron affinity. |

| HOMO-LUMO Energy Gap | Positive value | Indicates chemical reactivity and stability. acs.org |

This table is illustrative. Precise values are dependent on the level of theory and basis set used in the DFT calculations.

Mulliken Population Analysis and Hirshfeld Surface Analysis for Charge Distribution and Intermolecular Interactions

Mulliken population analysis and Hirshfeld surface analysis are computational methods used to understand the charge distribution within a molecule and to visualize and quantify intermolecular interactions in the solid state.

Mulliken Population Analysis assigns a partial charge to each atom in a molecule. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon and the hydrogen of the aldehyde group will be positively charged. The bromine atoms will also carry a partial negative charge due to their high electronegativity.

Hirshfeld Surface Analysis provides a graphical representation of the intermolecular interactions in a crystal. nih.gov It maps the regions of space where a molecule is in contact with its neighbors. For this compound, this analysis would likely reveal the importance of halogen bonding (Br···O or Br···Br interactions), hydrogen bonding (C-H···O), and π-π stacking interactions in the solid-state packing. Studies on similar multi-substituted benzaldehydes have demonstrated the utility of Hirshfeld analysis in elucidating these non-covalent interactions. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSTR) Modeling Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the structural or property-describing parameters (descriptors) of a set of compounds with their observed activity, property, or toxicity. nih.govresearchgate.net

Correlation of Electronic and Topological Descriptors with Calculated or Experimental Parameters

For a series of substituted benzaldehydes, including this compound, a QSPR model could be developed to predict properties such as reactivity, boiling point, or solubility. nih.govresearchgate.net The model would use various calculated descriptors, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular weight, connectivity indices, shape indices.

These descriptors would be correlated with experimental data to generate a mathematical equation. Such a model could then be used to predict the properties of new, unsynthesized benzaldehyde derivatives. While specific QSPR studies including this compound are not prominent in the literature, the general methodology is well-established for aromatic aldehydes. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. rsc.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and interactions of a molecule over time.

For this compound, an MD simulation could be used to explore the rotational dynamics of the isopropyl and aldehyde groups in different environments (e.g., in a solvent or in the solid state). This would provide a more complete picture of the molecule's flexibility than static geometry optimization. MD simulations are particularly useful for understanding how a molecule's shape changes over time, which can be crucial for its biological activity or its interactions with other molecules. While specific MD studies on this compound are lacking, simulations of other aromatic compounds have provided valuable insights into their dynamic behavior. rsc.orgrsc.org

Investigation of Internal Rotation Barriers and Torsional Potentials of the Isopropyl Group

In the absence of specific published data for this compound, a hypothetical discussion based on established principles of computational chemistry can be outlined. A computational study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the change in the molecule's total energy as the isopropyl group is rotated around the C-C bond connecting it to the benzene ring.

Expected Research Findings and Data:

A detailed computational analysis would be expected to yield a potential energy surface for the rotation of the isopropyl group. This surface would likely reveal the following:

Rotational Minima: The preferred (lowest energy) conformations of the isopropyl group relative to the plane of the benzene ring.

Transition States: The highest energy points on the rotational pathway, which define the rotational barriers. The energy difference between a minimum and a transition state represents the activation energy for the rotation.

Influence of Ortho-Substituents: The two bromine atoms in the ortho positions are expected to create significant steric hindrance, which would likely result in a higher rotational barrier for the isopropyl group compared to a non-ortho-substituted analogue like 4-isopropylbenzaldehyde (B89865).

Hypothetical Data Tables:

Without experimental or calculated data, any presented tables would be purely illustrative. A typical data table from such a study would present the calculated rotational barriers.

Table 1: Hypothetical Calculated Rotational Barriers for the Isopropyl Group

| Computational Method | Basis Set | Rotational Barrier (kJ/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | Data Not Available |

| MP2 | cc-pVTZ | Data Not Available |

This table illustrates the type of data that would be generated from a computational study. The values are placeholders as no specific research has been found.

A second table could detail the relative energies of different conformers.

Table 2: Hypothetical Relative Energies of Isopropyl Group Conformers

| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kJ/mol) |

| Eclipsed | 0° | Data Not Available |

| Staggered | 60° | Data Not Available |

This table illustrates the expected data on the relative stability of different rotational positions of the isopropyl group. The values are placeholders.

Chemical Reactivity and Mechanistic Pathways of 2,6 Dibromo 4 Isopropylbenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. However, the presence of two bulky bromine atoms in the ortho positions to the aldehyde in 2,6-dibromo-4-isopropylbenzaldehyde introduces significant steric hindrance. This steric crowding can influence the rate and feasibility of nucleophilic addition reactions.

Formation of Alcohols, Acetals, and Imines

Alcohols: Despite steric hindrance, the aldehyde can be reduced to a primary alcohol, (2,6-dibromo-4-isopropylphenyl)methanol, using powerful reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Acetals: In the presence of an acid catalyst, this compound can react with alcohols to form acetals. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, an excess of the alcohol is typically used, or water is removed from the reaction mixture. youtube.com The formation of cyclic acetals, for instance with ethylene (B1197577) glycol, is also a common strategy to protect the aldehyde group. youtube.com

Imines: Primary amines react with aldehydes to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglumenlearning.com This acid-catalyzed condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglumenlearning.com The reaction is reversible and pH-dependent, with optimal rates typically observed under mildly acidic conditions. masterorganicchemistry.comlumenlearning.com

Reactions Involving the Aromatic C-Br Bonds

The two bromine atoms on the aromatic ring are key sites for transformations that allow for the construction of more complex molecular architectures.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the exchange of one of the bromine atoms with lithium. tcnj.edustackexchange.com This generates a highly reactive aryllithium species. The presence of the aldehyde group requires careful control of reaction conditions, often at very low temperatures (-100 °C), to prevent the organolithium reagent from attacking the aldehyde carbonyl. tcnj.edu This newly formed organometallic intermediate can then be reacted with various electrophiles to introduce new substituents onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. fiveable.melibretexts.orglibretexts.org The bromine atoms in this compound serve as excellent handles for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.netnih.gov This allows for the formation of biaryl compounds. By carefully selecting the reaction conditions, it is possible to achieve selective mono- or di-substitution. Research on 2,6-dihalopurines has shown that regioselectivity can be achieved in Suzuki-Miyaura reactions. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a versatile method for creating new carbon-carbon double bonds.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to aryl-alkyne structures. Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated the feasibility of sequential Sonogashira couplings to introduce multiple alkyne groups. rsc.org

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Aryl-Aryl |

| Heck | Alkene | Pd catalyst, base | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-Alkyne |

Electrophilic Aromatic Substitution Reactions on the Dibrominated Phenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iqlibretexts.orglibretexts.orgmsu.edu The existing substituents—two bromine atoms, an isopropyl group, and an aldehyde group—direct the position of the incoming electrophile. Both the bromine atoms and the isopropyl group are ortho-, para-directing groups. However, the positions ortho to the isopropyl group are already substituted with bromine. The aldehyde group is a meta-directing deactivator. Therefore, electrophilic substitution is likely to be disfavored due to the deactivating nature of the aldehyde and the steric hindrance from the existing substituents. If a reaction were to occur, it would likely be at the position meta to the aldehyde group, which is also ortho to the isopropyl group, a sterically hindered position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Redox Chemistry of the Aldehyde Functionality: Reductions to Alcohols and Oxidations to Carboxylic Acids

The aldehyde group can be either reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to Alcohols: As mentioned in section 5.1.1, the aldehyde can be readily reduced to (2,6-dibromo-4-isopropylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com

Oxidation to Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid, 2,6-dibromo-4-isopropylbenzoic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO4), chromic acid (CrO3), or milder reagents like Oxone. organic-chemistry.orgresearchgate.netorganic-chemistry.org The choice of oxidant may depend on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Condensation Reactions for the Formation of Complex Organic Structures

Condensation reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon bonds. These reactions typically involve the coupling of a carbonyl compound with another molecule, followed by the elimination of a small molecule, usually water. For this compound, the aldehyde functional group serves as a key electrophilic site for such transformations. However, the reactivity of this particular aldehyde is significantly influenced by the steric hindrance imposed by the two bromine atoms at the ortho positions to the aldehyde group. This steric bulk can impede the approach of nucleophiles, affecting reaction rates and yields.

Despite these challenges, several types of condensation reactions can be employed to utilize this compound as a building block for more complex structures. These include the Knoevenagel, Aldol (B89426), and Wittig reactions, each offering a distinct pathway to new chemical entities.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), which increases the acidity of the alpha-protons. wikipedia.org

Mechanism and Reactivity:

The reaction is initiated by the deprotonation of the active methylene compound by the base to form a stabilized carbanion (enolate). sigmaaldrich.com This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

For this compound, the reaction would proceed by its interaction with an enolate derived from an active methylene compound. While the steric hindrance from the ortho-bromo groups might slow the reaction, the strong electrophilicity of the aldehyde carbon facilitates the initial nucleophilic attack. The use of various active methylene compounds like malononitrile (B47326) or diethyl malonate allows for the synthesis of a diverse range of substituted styrenes. Research on similarly structured aldehydes, like 2,6-dichlorobenzaldehyde, has shown that steric hindrance can reduce catalytic activity, suggesting that optimized reaction conditions may be necessary for high yields with the dibromo-analogue. sigmaaldrich.com

A plausible reaction pathway for the Knoevenagel condensation of this compound with malononitrile is detailed below.

Table 1: Hypothetical Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Malononitrile | Piperidine | 2-((2,6-Dibromo-4-isopropylphenyl)methylene)malononitrile |

| This compound | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((2,6-Dibromo-4-isopropylphenyl)methylene)malonate |

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. umkc.edumagritek.com A crossed or mixed aldol condensation occurs between two different carbonyl compounds. khanacademy.org

Mechanism and Reactivity:

For a successful crossed aldol condensation, it is preferable that one of the carbonyl partners, the electrophile, cannot form an enolate itself. This compound meets this criterion as it lacks alpha-protons. khanacademy.org Therefore, it can only act as an electrophilic acceptor for an enolate generated from another carbonyl compound (the nucleophilic partner), such as acetone (B3395972) or acetophenone, in the presence of a base. umkc.edumnstate.edu

The mechanism begins with the formation of an enolate from the ketone partner. This enolate then attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone. Under heating or stronger reaction conditions, this aldol addition product readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone. magritek.com The steric hindrance of the dibrominated ring may influence the rate of the initial nucleophilic attack.

Table 2: Hypothetical Crossed Aldol Condensation with this compound

| Electrophile | Nucleophile Source | Base | Intermediate Product (Aldol Adduct) | Final Product (Enone) |

| This compound | Acetone | NaOH | 4-(2,6-Dibromo-4-isopropylphenyl)-4-hydroxy-2-butanone | 4-(2,6-Dibromo-4-isopropylphenyl)but-3-en-2-one |

| This compound | Acetophenone | KOH | 3-(2,6-Dibromo-4-isopropylphenyl)-3-hydroxy-1-phenylpropan-1-one | 3-(2,6-Dibromo-4-isopropylphenyl)-1-phenylprop-2-en-1-one |

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of this reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org

Mechanism and Reactivity:

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. libretexts.org This step forms a dipolar intermediate called a betaine, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comlibretexts.org The oxaphosphetane is unstable and spontaneously decomposes to yield the final alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion. masterorganicchemistry.com

While the Wittig reaction is very general, its efficiency can be affected by sterically hindered ketones or aldehydes, where the reaction may be slow or give poor yields. umkc.edu Given the two bulky bromine atoms adjacent to the carbonyl group in this compound, its reaction with Wittig reagents, especially sterically demanding ylides, might require longer reaction times or more reactive ylides to proceed efficiently. Nonetheless, it provides a direct route to various 1-aryl-substituted alkenes.

Table 3: Hypothetical Wittig Reaction of this compound

| Aldehyde | Wittig Reagent | Expected Alkene Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,3-Dibromo-5-isopropyl-2-vinylbenzene |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(1,3-Dibromo-5-isopropylphenyl)prop-1-ene |

| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(2,6-Dibromo-4-isopropylphenyl)acrylate |

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The presence of two reactive bromine atoms and an aldehyde functional group makes 2,6-Dibromo-4-isopropylbenzaldehyde a versatile scaffold for the synthesis of a wide range of complex organic molecules. The bromine atoms are amenable to various cross-coupling reactions, while the aldehyde group can participate in a multitude of condensation and addition reactions.

Precursor for Diversely Substituted Aromatic Compounds

The two bromine atoms on the aromatic ring of this compound serve as excellent handles for the introduction of a variety of substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the aromatic core, leading to a diverse library of derivatives with tailored electronic and steric properties.

Key cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromo-aldehyde with a wide range of organoboron reagents, such as boronic acids and their esters. organic-chemistry.orgmdpi.com This is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reaction is known for its mild conditions and high functional group tolerance. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromides and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgsigmaaldrich.com This provides a direct route to arylalkynes, which are important intermediates in the synthesis of conjugated polymers, natural products, and pharmaceuticals. wikipedia.org The reaction can often be carried out under mild, room-temperature conditions. wikipedia.orgsigmaaldrich.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromides with a wide variety of primary and secondary amines. nrochemistry.comaobchem.com This method has become a cornerstone for the synthesis of aryl amines, which are ubiquitous in medicinal chemistry and materials science. nrochemistry.com

The aldehyde functionality in this compound can be further transformed either before or after the cross-coupling reactions, adding another layer of synthetic versatility. For instance, it can be converted into other functional groups, such as alcohols, carboxylic acids, or imines, to generate an even broader range of substituted aromatic compounds.

Table 1: Potential Cross-Coupling Reactions with this compound

| Coupling Reaction | Reagent | Resulting Bond | Potential Products |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryls, Polyaryls |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | Arylalkynes, Tolanes |

| Buchwald-Hartwig | R₂NH | C-N | N-Aryl amines |

Intermediate in the Formation of Advanced Heterocyclic Systems

The aldehyde group of this compound is a key functional handle for the construction of various heterocyclic ring systems, which are fundamental scaffolds in medicinal chemistry and materials science. A number of classical and modern synthetic methodologies can be employed to build these complex structures.

Notable reactions include:

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com This is a highly reliable method for the formation of carbon-carbon double bonds with excellent control over the location of the new bond. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base, to form a new carbon-carbon double bond. sigmaaldrich.comwikipedia.org This method is widely used for the synthesis of α,β-unsaturated compounds. wikipedia.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by a cyclization step to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov This is a powerful tool for the synthesis of various alkaloids and related heterocyclic compounds. wikipedia.org

Paal-Knorr Synthesis: While the direct application with this compound is less common, this reaction is a fundamental method for synthesizing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The aldehyde group of the title compound could be a precursor to one of the carbonyl functionalities in a multi-step synthesis.

The presence of the two bromine atoms on the resulting heterocyclic systems provides further opportunities for diversification through the cross-coupling reactions mentioned previously.

Role in Ligand Design for Organometallic Catalysis

The unique steric and electronic properties of this compound and its derivatives make them attractive scaffolds for the design of novel ligands for organometallic catalysis. The bulky isopropyl group and the ortho-bromo substituents can impose specific steric constraints around a metal center, influencing the selectivity and activity of the catalyst.

Synthesis of Novel Ligands with Specific Steric and Electronic Properties

By transforming the aldehyde group into a coordinating functionality, such as a phosphine, amine, or N-heterocyclic carbene (NHC) precursor, a wide range of ligands can be synthesized. The steric bulk provided by the isopropyl group and the bromine atoms can create a well-defined coordination environment around a metal center. This steric hindrance can be crucial for promoting certain catalytic transformations and for preventing catalyst deactivation pathways.

Furthermore, the electronic properties of the ligand can be fine-tuned by replacing the bromine atoms with other substituents through cross-coupling reactions. For example, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing its catalytic activity and selectivity.

Exploration in Enantioselective Catalysis (e.g., hydrogenation of aldehydes)

The development of chiral ligands is of paramount importance for enantioselective catalysis, a field that focuses on the synthesis of single enantiomers of chiral molecules. The scaffold of this compound can be utilized to synthesize chiral ligands by introducing chiral moieties.

For example, the aldehyde can be reacted with a chiral amine to form a chiral imine, which can then be used as a ligand or be further transformed into other chiral ligand types. The steric bulk of the isopropyl and bromo substituents can play a crucial role in the stereochemical outcome of the catalyzed reaction by creating a chiral pocket around the metal center.

One area where such ligands could be explored is in the enantioselective hydrogenation of aldehydes and ketones, a fundamental transformation in organic synthesis. The precise control over the steric and electronic properties of the ligand derived from this compound could lead to the development of highly efficient and selective catalysts for these and other important enantioselective reactions.

Development of Functional Materials and Polymers

The versatile reactivity of this compound also makes it a promising monomer or building block for the synthesis of novel functional materials and polymers. The ability to undergo various polymerization and cross-coupling reactions allows for the creation of macromolecules with tailored properties.

For instance, the dibromo functionality allows for the use of this compound in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isopropyl group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their practical application.

Furthermore, the aldehyde group can be used to modify the properties of the polymer backbone or to introduce specific functionalities. For example, it can be used for post-polymerization modification to attach other functional units or to cross-link the polymer chains, leading to the formation of robust and stable materials. The development of new polymers derived from this compound could open up new avenues for the design of advanced materials with tailored optical, electronic, and thermal properties.

Monomer in the Synthesis of Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high thermal stability. The synthesis of COFs typically involves the reaction of multitopic organic building blocks to form extended, porous networks. tcichemicals.comresearchgate.net The aldehyde group of this compound can readily participate in condensation reactions, particularly with amines, to form stable imine linkages, a common strategy in COF synthesis. tcichemicals.com

The two bromine atoms offer additional reactive handles for subsequent post-synthetic modification or for the creation of novel frameworks through different coupling chemistries. Although research has demonstrated the use of dibromoalkanes in the synthesis of COFs, the specific integration of this compound into a COF structure is a promising area for future exploration. researchgate.net The isopropyl group, a bulky substituent, could influence the porosity and interlayer spacing of the resulting porous materials, potentially leading to materials with tailored gas sorption or separation properties.

Table 1: Potential Reaction Parameters for COF Synthesis

| Parameter | Potential Value/Condition | Rationale |

| Co-monomer | 1,3,5-Tris(4-aminophenyl)benzene | A common tritopic amine linker for forming 2D COFs. |

| Solvent | 1,4-Dioxane / Mesitylene | Often used in solvothermal COF synthesis. |

| Catalyst | Acetic Acid (aqueous solution) | Catalyzes the reversible imine bond formation. |

| Temperature | 120 °C | Typical temperature for solvothermal COF synthesis. |

Precursor for Organic Optoelectronic Materials with Tailored Properties (e.g., nonlinear optical properties)

Organic materials with tailored optoelectronic properties are at the forefront of materials science research, with applications in areas such as nonlinear optics (NLO). The design of molecules with specific electronic characteristics is key to achieving desired NLO responses. The structure of this compound, featuring an electron-withdrawing aldehyde group and electron-donating isopropyl group (via hyperconjugation and induction), creates a donor-acceptor system within the molecule. This intramolecular charge transfer is a fundamental principle in the design of NLO chromophores.

Furthermore, the bromine atoms can be substituted with other functional groups through various cross-coupling reactions, allowing for the fine-tuning of the electronic properties and the extension of the π-conjugated system. This modularity is crucial for tailoring the NLO properties of the final material. rsc.org While direct studies on the NLO properties of materials derived from this compound are not yet available, the foundational molecular design principles suggest its potential as a precursor in this field.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The functional groups present in this compound make it an interesting candidate for studies in self-assembly and crystal engineering.

Design of Hydrogen-Bonded Architectures and Crystalline Networks

While the molecule itself does not possess strong hydrogen bond donors, the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. In the solid state, it is conceivable that weak C-H···O hydrogen bonds could play a role in the crystal packing.

More significantly, the bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction can be a powerful tool for directing the assembly of molecules into specific crystalline architectures. The formation of crystalline networks is often guided by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. Although the crystal structure of this compound has not been publicly reported, the analysis of related structures, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid, reveals the formation of chain-like structures through intermolecular interactions. nih.gov This suggests that this compound could similarly self-assemble into ordered supramolecular arrays.

Future Research Perspectives and Emerging Directions

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of substituted benzaldehydes often involves multi-step processes with stoichiometric reagents and harsh conditions. Future research will likely focus on developing more sustainable and environmentally benign methods for the synthesis of 2,6-Dibromo-4-isopropylbenzaldehyde, aligning with the principles of green chemistry.

One promising direction is the use of biocatalysis . The oxidation of the precursor alcohol, 2,6-Dibromo-4-isopropylbenzyl alcohol, to the corresponding aldehyde can be achieved using enzymes such as alcohol dehydrogenases (ADHs) or alcohol oxidases (AOXs). nih.govacsgcipr.orgresearchgate.net These enzymatic methods operate under mild conditions, typically in aqueous media, and offer high selectivity, thus avoiding the formation of byproducts. acsgcipr.orgresearchgate.net The use of whole-cell biocatalysts could further simplify the process by providing in-situ cofactor regeneration. researchgate.net

Another avenue for green synthesis is the development of heterogeneous catalysts for the direct oxidation of a suitable precursor. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, vanadium-based catalysts in an aqueous biphasic system have shown promise for the selective oxidation of toluene (B28343) to benzaldehyde (B42025) using hydrogen peroxide as a green oxidant. mdpi.com Similar systems could be adapted for the synthesis of this compound.

Furthermore, research into photocatalytic methods using visible light could provide a sustainable energy source for the synthesis. chemrxiv.org Benzaldehyde itself can act as a photocatalyst for the oxidation of benzyl (B1604629) alcohol, suggesting the potential for autocatalytic processes under visible light irradiation. chemrxiv.orgchemrxiv.org

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis (ADHs, AOXs) | High selectivity, mild reaction conditions, reduced waste. acsgcipr.orgresearchgate.net | Enzyme screening and engineering for substrate specificity, process optimization. nih.govresearchgate.net |

| Heterogeneous Catalysis | Catalyst recyclability, continuous processing potential. mdpi.com | Development of robust and selective catalysts for halogenated substrates. |

| Photocatalysis | Use of renewable energy, potential for novel reaction pathways. chemrxiv.orgchemrxiv.org | Design of efficient photocatalysts for selective oxidation. nih.gov |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The unique substitution pattern of this compound, with its sterically hindered aldehyde group and electron-withdrawing bromine atoms, suggests a rich and underexplored reactivity profile.

The steric hindrance around the aldehyde group may lead to unusual selectivity in reactions such as Wittig-type olefinations and Grignard additions . rsc.org This could be exploited to synthesize complex and sterically congested molecules that are otherwise difficult to access.

The presence of two bromine atoms offers opportunities for palladium-catalyzed cross-coupling reactions . These reactions could be used to introduce a wide variety of substituents at the 2- and 6-positions, leading to a diverse library of derivatives with potentially interesting biological or material properties. One-pot procedures involving reduction of a Weinreb amide precursor followed by cross-coupling have been developed for substituted benzaldehydes and could be applicable here. acs.orgnih.gov

Furthermore, the aldehyde functionality can be used as a transient directing group to facilitate C-H functionalization at other positions on the aromatic ring. researchgate.netacs.org This strategy allows for the synthesis of highly substituted aromatic compounds from simple precursors.

Unconventional reaction pathways, such as those promoted by photocatalysis or aromatization-driven C-C bond activation , could also be explored. acs.orgnih.gov For instance, lead-halide perovskites have been shown to photocatalyze the α-alkylation of aldehydes. nih.gov The inherent strain and electronic properties of this compound might make it a suitable substrate for novel transformations that are not feasible with simpler benzaldehydes.

| Reaction Type | Potential Outcome | Research Direction |

| Sterically Hindered Reactions | Synthesis of complex, sterically congested molecules. rsc.org | Investigating the limits of steric tolerance in classical reactions. |

| Cross-Coupling Reactions | Diverse functionalization at the 2- and 6-positions. acs.orgnih.gov | Development of efficient coupling protocols for this specific substrate. |

| Transient Directed C-H Functionalization | Synthesis of highly substituted aromatic derivatives. researchgate.netacs.org | Exploring the directing group ability of the aldehyde in this context. |

| Unconventional Transformations | Access to novel molecular scaffolds and reaction pathways. acs.orgnih.gov | Screening for reactivity under various photocatalytic and C-C activation conditions. |

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Generative models , a subset of AI, can design novel derivatives of this compound with desired properties. mdpi.com By learning the relationship between chemical structure and function, these models can propose new molecules with enhanced biological activity, improved material properties, or better sustainability profiles.

| AI/ML Application | Potential Impact | Key Technologies |

| Reaction Outcome Prediction | Reduced experimental effort, accelerated discovery of new reactions. eurekalert.orgacs.org | Neural networks, sequence-to-sequence models. youtube.comarxiv.org |

| Novel Compound Design | In-silico generation of molecules with tailored properties. mdpi.commdpi.com | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). mdpi.com |

| Retrosynthesis Planning | Identification of efficient and novel synthetic routes. chemicalmarket.net | Template-based and template-free retrosynthesis algorithms. |

Integration of the Compound in Automated Flow Chemistry and High-Throughput Synthesis Platforms

Automated flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reproducibility, and the ability to rapidly screen and optimize reaction conditions. nih.govyoutube.com The integration of this compound into automated flow systems could significantly accelerate the exploration of its chemical space.

Flow reactors can be used for the continuous synthesis of the aldehyde itself, potentially leading to higher yields and purity compared to batch methods. youtube.com Once synthesized, the compound can be directly channeled into subsequent flow reactors for further functionalization, creating a streamlined and efficient process for generating a library of derivatives.

| Automation Platform | Application for this compound | Advantages |

| Automated Flow Chemistry | Continuous synthesis and in-line functionalization. nih.govyoutube.com | Enhanced safety, improved process control, rapid optimization. |

| High-Throughput Synthesis | Rapid generation of derivative libraries for screening. chemicalmarket.net | Accelerated discovery of new compounds and reactions. |

Q & A

Q. How does the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings with arylboronic acids under Pd catalysis. Compare reaction rates and yields with non-branched analogs to assess steric effects. Monitor by GC-MS and isolate products via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.